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Introduction
Perfluorohexyloctane (F6H8) is a semifluorinated alkane (SFA), a class of compounds

consisting of a perfluorocarbon chain joined to a hydrocarbon chain.[1] It is a chemically and

physiologically inert, colorless liquid with a density greater than water.[2] These properties have

led to its investigation and use as a long-term vitreous substitute, or endotamponade, in

complex vitreoretinal surgery. Unlike traditional tamponades like silicone oil or gas which are

less dense than water and provide superior tamponade, F6H8's higher specific gravity allows it

to effectively tamponade the inferior retina, a common site for proliferative vitreoretinopathy

(PVR) and complex retinal detachments.[3]

Physicochemical Properties
The selection of a vitreous substitute is critically dependent on its physical and chemical

properties. Perfluorohexyloctane's unique characteristics distinguish it from other commonly

used tamponade agents.

Table 1: Comparative Physicochemical Properties of Vitreous Substitutes
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Property
Perfluorohexyl
octane (F6H8)

Silicone Oil
(1000 cSt)

Perfluoroprop
ane (C3F8)
Gas

Human
Vitreous

Chemical Class
Semifluorinate
d Alkane

Polydimethylsi
loxane

Fluorinated
Gas

Biological
Hydrogel

Density / Specific

Gravity (g/cm³)
1.35[4] ~0.97[5] Heavier than air 1.0053–1.008

Buoyancy in

Aqueous

Sinks (Heavier

than water)

Floats (Lighter

than water)

Floats (Lighter

than water)
Neutral

Viscosity (mPas

or cP)
2.5 1000 N/A 300–2000

Refractive Index
~1.3 (similar to

water)
~1.40 N/A 1.3345–1.3348

Interfacial

Tension (vs.

water, mN/m)

~50 (low) ~40 High N/A

Molecular Weight

( g/mol )
432.26 Variable 188.02 N/A

| State | Liquid | Liquid | Gas | Gel |

Application Notes
Mechanism of Action
As a vitreous tamponade, perfluorohexyloctane's primary mechanism is mechanical. Its

specific gravity of 1.35 g/cm³ causes it to sink within the vitreous cavity, providing sustained

pressure against the inferior retina. This is particularly advantageous in cases of retinal

detachments with inferior breaks or PVR, where lighter-than-water agents like silicone oil and

gas are less effective. The F6H8 bubble displaces aqueous humor from retinal breaks, allowing

for the formation of a stable chorioretinal adhesion following laser retinopexy or cryopexy.

Additionally, its presence can compartmentalize cytokines and other inflammatory mediators,

potentially influencing the postoperative inflammatory environment.
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Indications for Use
F6H8 is considered for complex vitreoretinal cases that are challenging to treat with standard

tamponades. Key indications include:

Complicated retinal detachments involving the inferior two quadrants of the fundus.

Retinal detachments with proliferative vitreoretinopathy (PVR), especially with inferior PVR.

Giant retinal tears.

Recurrent retinal detachments that have failed previous surgery with silicone oil or gas

tamponade.

Advantages
Inferior Tamponade: Provides effective mechanical support to the inferior retina.

Optical Clarity: Good postoperative view of the fundus is typically maintained.

Intraoperative Utility: Can be used as an intraoperative tool to flatten the retina, similar to

perfluorocarbon liquids (PFCLs).

Limitations and Complications
Despite its advantages, the use of F6H8 is associated with a significant rate of complications,

which has limited its widespread adoption.

Emulsification/Dispersion: The most common complication is the dispersion of the F6H8

bubble into smaller droplets. This phenomenon can occur as early as 3 days postoperatively

and has been reported in up to 100% of cases in some series. Emulsification can reduce

tamponade effectiveness and obstruct the surgeon's view.

Intraocular Pressure (IOP) Elevation: Transient glaucoma or elevated IOP is a frequent

postoperative complication.

Inflammatory Reactions: Fibrinous membranes and other inflammatory-like reactions have

been observed, sometimes severe.
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Biocompatibility Concerns: While tolerated for short periods, long-term use is questionable.

In vitro studies have shown F6H8 can induce apoptosis in retinal cell cultures and cause

structural modifications.

Cataract Formation: Progression or new formation of cataracts is common in phakic eyes.

Epiretinal Membrane (ERM) Formation: A high incidence of postoperative ERM formation

has been reported.

Clinical Data Summary
Table 2: Summary of Selected Clinical Studies on Perfluorohexyloctane Endotamponade

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 14 Tech Support

https://www.benchchem.com/product/b161206?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b161206?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Study / First
Author

No. of Eyes
Key
Indications

Mean
Tamponade
Duration

Anatomical
Success
Rate

Key
Findings &
Complicatio
ns

A. Samad et
al. (2004)

14

Complicate
d RDs
(PVR, giant
tears)

10.9 weeks
100%
(14/14)

High rates
of ERM (12
eyes) and
transient
glaucoma
(7 eyes).

B. Kirchhof et

al. (2002)
23

Complicated

RDs with

inferior

involvement

76 days

83% (19/23)

after F6H8

removal

Dispersion

was the most

common

complication,

noted in at

least 12 of 23

patients.

S. Rizzo et al.

(2005)
69

RDs with

inferior PVR

(used in a

double-fill

with silicone

oil)

~5 weeks

(median 38

days)

75% (52/69)

at 6 months

Emulsification

was observed

in 19% of

eyes;

membrane

formation

causing

redetachment

in 19%.

G. Langmann

et al. (2003)
18

Complicated

RDs (mostly

inferior)

8 weeks

(median)

56% (10/18)

after F6H8

removal

Numerous

adverse

effects

including

hypotony,

fibrinous

membranes,

and pain.
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| M. I. Stefaniotou et al. (2003) | 14 | Complicated RDs (inferior RRD, TRD) | 3-8 weeks | 86%

(12/14) | F6H8 entered the anterior chamber in 4 cases; one case of marked IOP rise. |

Table 3: Reported Complication Rates of Perfluorohexyloctane Endotamponade from Clinical

Series

Complication
A. Samad et al.
(2004) (n=14)

B. Kirchhof et al.
(2002) (n=23)

G. Langmann et al.
(2003) (n=18)

Emulsification /

Dispersion
Not specified ≥52% 5.5% (early)

Elevated IOP /

Glaucoma
50% (transient) 8.7% Not specified

Hypotony 7% Not specified 22%

Cataract

Formation/Progressio

n

7%
90% (of 10 phakic

eyes)
5.5%

Epiretinal Membrane

(ERM)
86% Not specified Not specified

Fibrinous / Pupillary

Membranes
14% Not specified 28%

Corneal Edema 14% Not specified 5.5%

Anterior Chamber

Migration
14% Not specified Not specified

| Retinal Redetachment | 0% (at follow-up) | 13% | 44% |

Experimental Protocols
Protocol 1: Surgical Application of Perfluorohexyloctane
(F6H8)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 14 Tech Support

https://www.benchchem.com/product/b161206?utm_src=pdf-body
https://www.benchchem.com/product/b161206?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b161206?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This protocol describes the standard surgical procedure for using F6H8 as a vitreous substitute

in a patient with a complex retinal detachment.

Objective: To achieve anatomical reattachment of the retina using F6H8 as an internal

tamponade.

Procedure:

Preoperative Preparation: Standard patient preparation for vitreoretinal surgery. Anesthesia

is administered (e.g., retrobulbar block). The surgical field is prepped and draped.

Sclerotomy and Vitrectomy: A standard 3-port pars plana vitrectomy (PPV) is performed to

remove the central and peripheral vitreous gel.

Membrane Peeling and PVR Management: All epiretinal, subretinal, and tractional

membranes are meticulously peeled and removed to relieve all traction on the retina.

Retinal Flattening: Perfluorocarbon liquid (PFCL), such as perfluorooctane, may be injected

as an intraoperative tool to flatten the retina and drain subretinal fluid through existing or

created retinal breaks.

Retinopexy: Endolaser photocoagulation or cryotherapy is applied to all retinal breaks to

create a chorioretinal adhesion.

Fluid-Air Exchange: The PFCL and any remaining intraocular fluid are completely removed

and replaced with filtered air. This step is critical to ensure a complete fill with F6H8.

F6H8 Injection: The F6H8 is slowly injected into the air-filled vitreous cavity via one of the

sclerotomy ports until the desired fill is achieved. Care is taken to avoid injection into the

subretinal space.

Sclerotomy Closure: The sclerotomies are closed with sutures or are self-sealing depending

on the gauge of instrumentation used.

Postoperative Management: The patient is monitored for complications, particularly

intraocular pressure spikes. The F6H8 is typically removed in a second planned procedure

after a period of several weeks to months.
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Pre-Operative

Intra-Operative Procedure

Post-Operative

Patient Prep & Anesthesia

1. Pars Plana Vitrectomy
(Vitreous Removal)

2. Membrane Peeling
(Relieve Traction)

3. Retinal Flattening
(e.g., with PFCL)

4. Endolaser / Cryopexy
(Seal Breaks)

5. Fluid-Air Exchange

6. F6H8 Injection

7. Sclerotomy Closure

Monitor for Complications
(IOP, Inflammation)

Planned F6H8 Removal Surgery

Click to download full resolution via product page

Surgical workflow for F6H8 endotamponade.
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Protocol 2: In Vitro Cytotoxicity Assessment of
Perfluorohexyloctane
This protocol outlines a method to assess the potential cytotoxicity of F6H8 on retinal cells in

culture, based on ISO 10993-5 standards and published research.

Objective: To determine if direct contact with F6H8 causes a reduction in cell viability or an

increase in apoptosis in a human retinal pigment epithelial (RPE) cell line (e.g., ARPE-19).

Materials:

ARPE-19 cell line

Cell culture medium (e.g., DMEM/F12), fetal bovine serum (FBS), antibiotics

Sterile Perfluorohexyloctane (F6H8)

Positive control (e.g., cytotoxic polyurethane) and Negative control (e.g., non-toxic

polyethylene) materials

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay kit for

apoptosis detection

Cell viability assay kit (e.g., MTT or WST-1 assay)

Phosphate-buffered saline (PBS), 4% paraformaldehyde (PFA), permeabilization solution

(e.g., Triton X-100)

Procedure:

Cell Culture: Culture ARPE-19 cells in appropriate medium until they reach approximately

80% confluency in multi-well plates.

Direct Contact Application: Carefully remove the culture medium. Gently overlay the cell

monolayer with a sterile layer of the test material (F6H8). Controls should be run in parallel:

cells with fresh medium only (untreated), cells in contact with a negative control material, and

cells in contact with a positive control material.
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Incubation: Incubate the cells for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a 5%

CO2 incubator.

Assessment of Cell Viability (e.g., MTT Assay): a. After incubation, carefully remove the

F6H8 and control materials. b. Wash cells gently with PBS. c. Add MTT reagent to each well

and incubate according to the manufacturer's instructions. d. Add solubilization solution and

read the absorbance on a plate reader. e. Calculate cell viability as a percentage relative to

the untreated control. A reduction in viability of more than 30% is typically considered a

cytotoxic effect.

Assessment of Apoptosis (TUNEL Assay): a. For a separate set of wells, remove F6H8 and

fix the cells with 4% PFA. b. Permeabilize the cells using a solution like 0.25% Triton X-100

in PBS. c. Follow the TUNEL kit manufacturer's protocol, which involves incubating the cells

with a reaction mixture containing TdT enzyme and labeled nucleotides. d. Counterstain

nuclei with a DNA stain (e.g., Hoechst or DAPI). e. Visualize the cells using fluorescence

microscopy. Apoptotic cells will show bright nuclear fluorescence (TUNEL-positive). f.

Quantify the percentage of TUNEL-positive cells relative to the total number of nuclei.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 14 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b161206?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparation

Experiment

Analysis

1. Culture ARPE-19 cells
to ~80% confluency

2. Apply Materials (Direct Contact)
- F6H8 (Test)

- Untreated Control
- Positive/Negative Controls

3. Incubate for 24-72 hours

4a. Cell Viability Assay
(e.g., MTT)

4b. Apoptosis Assay
(TUNEL)

5a. Quantify Viability
(% of Control)

5b. Quantify Apoptosis
(% TUNEL-positive)
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Workflow for in vitro cytotoxicity testing.

Logical Framework for Use
The decision to use perfluorohexyloctane over other tamponades involves weighing its

unique benefits against its significant risks. The following diagram illustrates a simplified

decision-making process for a vitreoretinal surgeon.
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Complex Retinal Detachment
(e.g., PVR, Giant Tear)

Is there significant
inferior pathology?

Consider Lighter-than-Water Tamponade
(Gas or Silicone Oil)

 No
Has patient failed previous

surgery with standard tamponade?

 Yes

Consider Heavier-than-Water Tamponade
(Perfluorohexyloctane)

High Risk Profile:
- High Emulsification Rate

- IOP Spikes
- Inflammation

- Biocompatibility Concerns

 No  Yes
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Decision logic for F6H8 as a vitreous tamponade.

Need Custom Synthesis?
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Email: info@benchchem.com or Request Quote Online.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 14 Tech Support

https://www.benchchem.com/product/b161206?utm_src=pdf-body-img
https://www.benchchem.com/product/b161206?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b161206?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. Perfluorohexyloctane | C14H17F13 | CID 10477896 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. Deciphering the Action of Perfluorohexyloctane Eye Drops to Reduce Ocular Discomfort
and Pain - PMC [pmc.ncbi.nlm.nih.gov]

3. kinampark.com [kinampark.com]

4. Vitreous Substitutes from Bench to the Operating Room in a Translational Approach:
Review and Future Endeavors in Vitreoretinal Surgery [mdpi.com]

5. Vitreous Substitutes: The Present and the Future - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Application Notes and Protocols: Perfluorohexyloctane
as a Vitreous Substitute in Retinal Surgery]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b161206#perfluorohexyloctane-as-a-vitreous-
substitute-in-retinal-surgery]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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